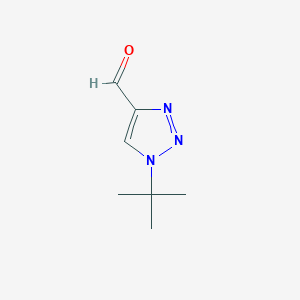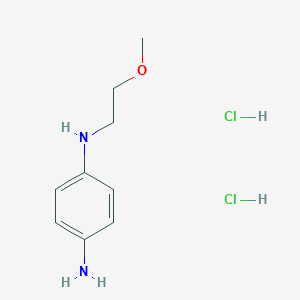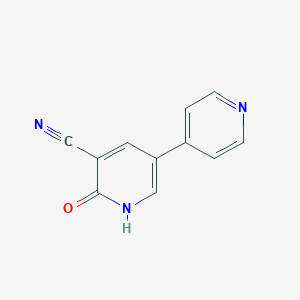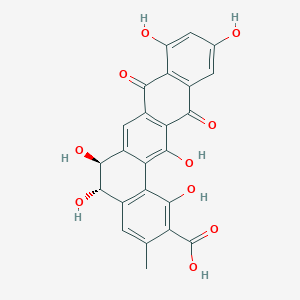
11-O-Demethylpradinone I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-O-Demethylpradinone I (11-DMP-I) is a natural product that has been isolated from the roots of the Chinese medicinal herb, Pulsatilla chinensis. It belongs to the pradimicin family of compounds and has been found to possess potent antibacterial, antifungal, and antiviral activities. In recent years, 11-DMP-I has gained attention from the scientific community due to its potential as a lead compound for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 11-O-Demethylpradinone I is not fully understood, but it is believed to act by binding to the bacterial cell wall and disrupting its integrity. This leads to the leakage of intracellular contents and ultimately cell death. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the replication of viral DNA and RNA.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, this compound has been found to possess other biological properties. Research has shown that this compound exhibits anti-inflammatory and immunomodulatory effects, suggesting that it may have potential as a therapeutic agent for inflammatory diseases. In addition, this compound has been found to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 11-O-Demethylpradinone I is its potent antimicrobial activity, which makes it a valuable tool for investigating the mechanisms of bacterial and fungal pathogenesis. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 11-O-Demethylpradinone I. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the compound. In addition, further investigation into the mechanisms of action and biological effects of this compound may lead to the identification of new therapeutic applications for the compound. Finally, the potential use of this compound in combination with other antimicrobial agents or immunomodulators warrants further investigation.
Wissenschaftliche Forschungsanwendungen
The potent antibacterial, antifungal, and antiviral activities of 11-O-Demethylpradinone I have led to its investigation as a potential therapeutic agent. Research has shown that this compound exhibits activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, this compound has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
Eigenschaften
CAS-Nummer |
132971-63-2 |
|---|---|
Molekularformel |
C24H16O10 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
InChI-Schlüssel |
ROFMCMXCPNFONV-SFTDATJTSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Andere CAS-Nummern |
132971-63-2 |
Synonyme |
Pradimicin M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)

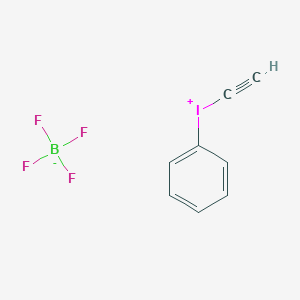
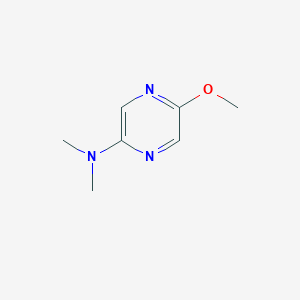



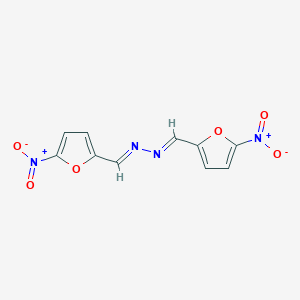

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)
